

Application Notes: Click Chemistry Applications of Iperoxo

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Compound of Interest

Compound Name: Iperoxo

Cat. No.: B1250078

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Introduction

Iperoxo is a potent superagonist of muscarinic acetylcholine receptors (mAChRs), exhibiting high efficacy at M1, M2, and M3 receptor subtypes.[1] Its chemical structure, 4-(4,5-dihydro-1,2-oxazol-3-yloxy)but-2-ynyl-trimethylazanium, incorporates a terminal alkyne group, making it an ideal tool for bio-orthogonal conjugation via click chemistry.[2][3] This unique combination of a powerful pharmacological agent with a versatile chemical handle allows researchers to attach **Iperoxo** to a wide array of molecular partners, including fluorescent dyes, affinity tags (like biotin), or larger macromolecules.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between an alkyne (**Iperoxo**) and an azide-functionalized molecule.[4][5][6] This enables the creation of customized probes for studying mAChR biology, developing targeted therapeutics, and assembling novel molecular tools for drug discovery. These application notes provide detailed protocols and data for leveraging **Iperoxo**'s alkyne group in click chemistry-based research.

Key Applications:

- **Fluorescent Probes:** Conjugation of **Iperoxo** to a fluorescent dye enables the visualization and tracking of muscarinic receptors in live cells and tissues.
- **Affinity Ligands:** Attaching **Iperoxo** to biotin or other affinity tags facilitates the isolation, purification, and identification of mAChRs and their binding partners.

- Targeted Drug Delivery: Linking **Iperoxo** to nanoparticles, polymers, or cell-penetrating peptides can be used to target specific cell populations expressing muscarinic receptors.
- Bifunctional Molecules: Clicking **Iperoxo** to another pharmacologically active molecule can create bifunctional ligands to probe polypharmacology or achieve synergistic effects.

Quantitative Data

The efficiency of the click reaction and the retained biological activity of the resulting conjugate are critical for successful application. The following tables present representative data for the conjugation of **Iperoxo** and the subsequent pharmacological characterization.

Table 1: Representative Efficiency of **Iperoxo** Click Conjugation (CuAAC)

Azide Partner	Ligand	Reaction Time (min)	Yield (%)	Purification Method
Azide-Fluor 488	THPTA	30	>95	HPLC
Azide-Biotin	TBTA	60	>92	HPLC
Azide-PEG4-Peptide	THPTA	45	>90	Dialysis followed by HPLC

| Azide-functionalized Nanoparticle | THPTA | 120 | >85 | Centrifugation |

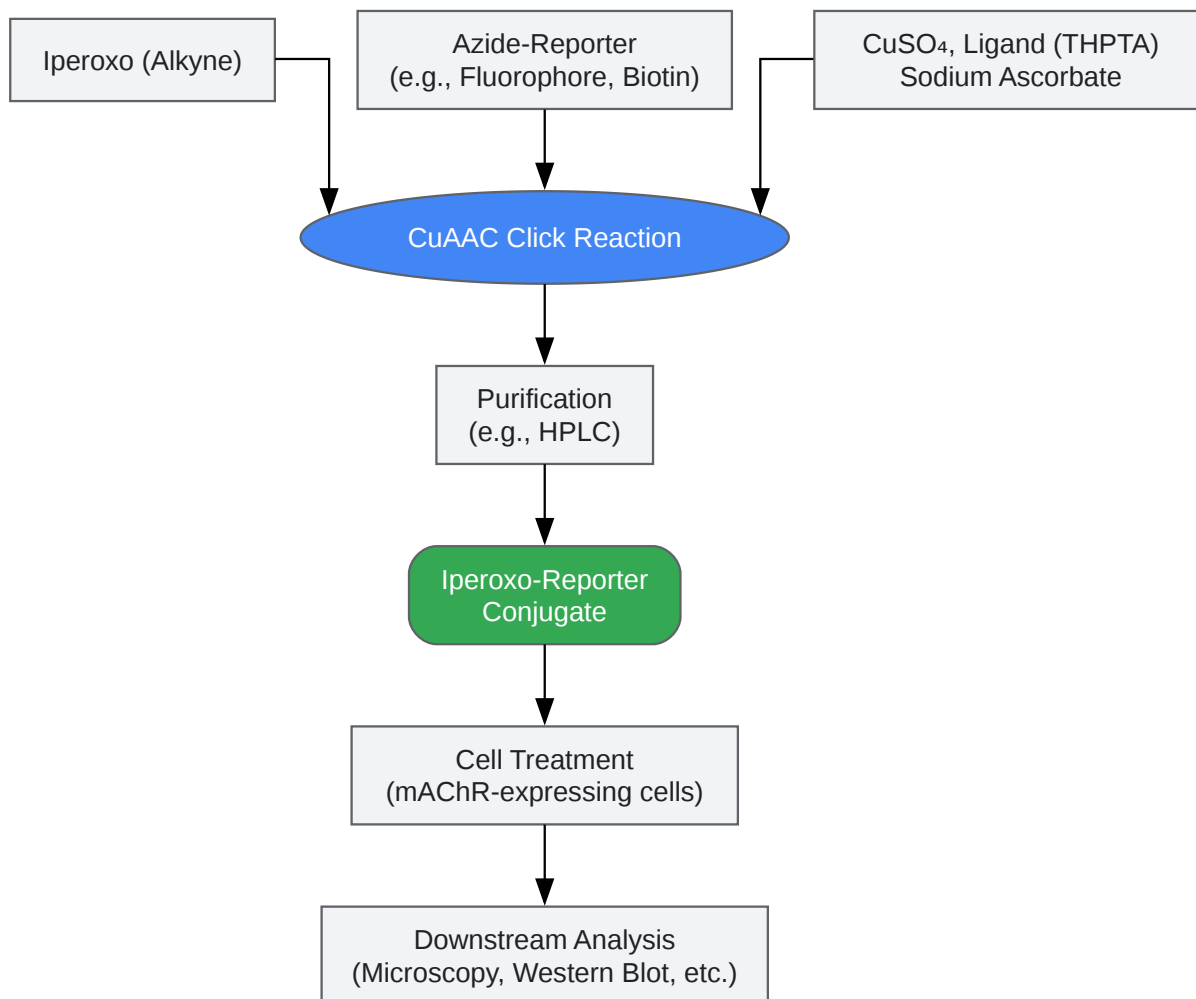
Table 2: Pharmacological Activity of **Iperoxo** and its Conjugates

Compound	Target Receptor	Assay Type	pEC ₅₀
Iperoxo (unconjugated)	Human M1 mAChR	Phosphoinositide Generation	9.87[1]
Iperoxo-Fluor 488	Human M1 mAChR	Phosphoinositide Generation	9.65
Iperoxo (unconjugated)	Human M2 mAChR	[³⁵ S]GTPγS Binding	8.67 (EC ₅₀ = 2.12 nM) [7]
Iperoxo-Biotin	Human M2 mAChR	[³⁵ S]GTPγS Binding	8.45
Iperoxo (unconjugated)	Human M3 mAChR	Calcium Ion Mobilization	9.78[1]

| Iperoxo-Fluor 488 | Human M3 mAChR | Calcium Ion Mobilization | 9.52 |

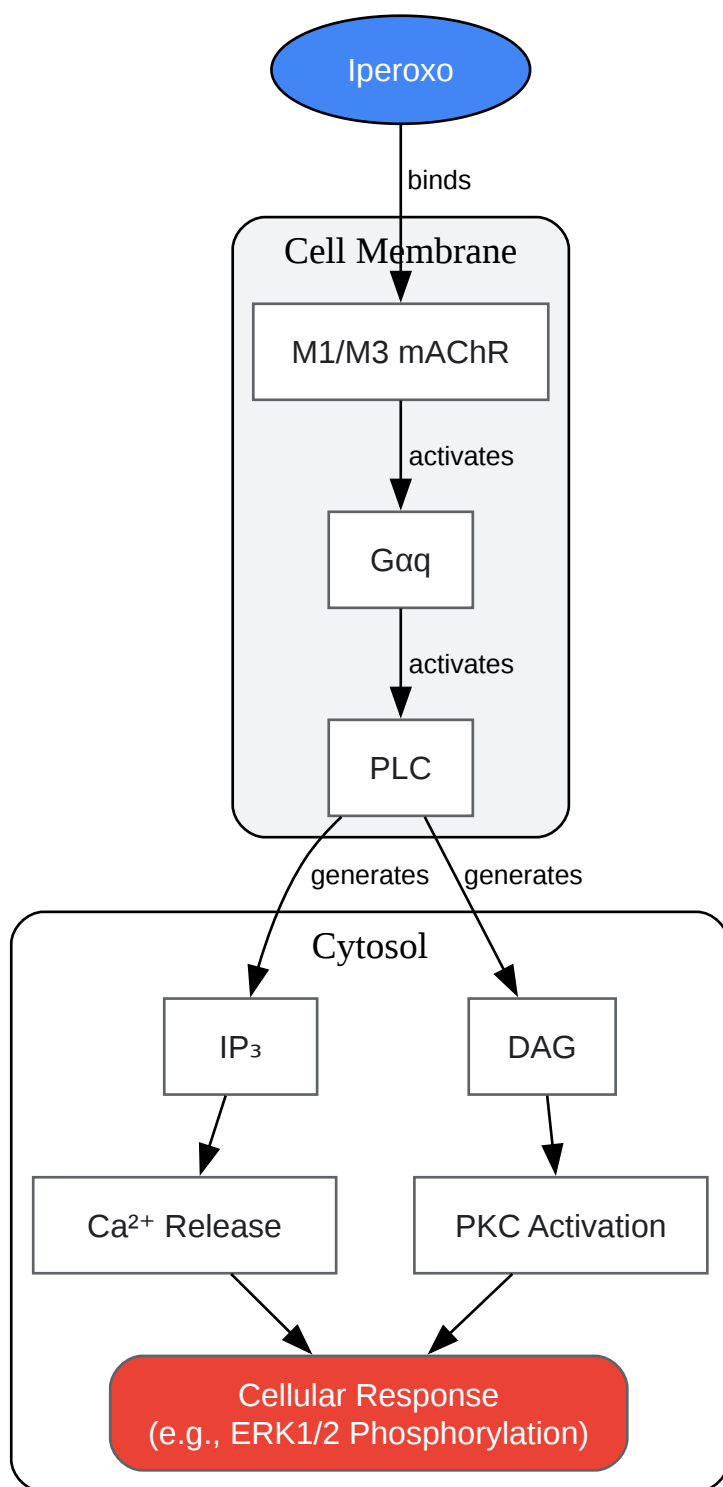
Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological mechanism is crucial for planning and interpretation.



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Caption: Experimental workflow for conjugating **Iperoxo** and its application.



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Caption: **Iperoxo**-activated Gq signaling pathway via M1/M3 muscarinic receptors.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of **Iperoxo**

This protocol describes a general method for conjugating **Iperoxo** to an azide-functionalized molecule, such as a fluorescent dye.

Materials:

- **Iperoxo** (iodide salt)
- Azide-functionalized molecule (e.g., Azide-Fluor 488)
- Copper(II) Sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
- Sodium Ascorbate (Na-Ascorbate)
- DMSO (Anhydrous)
- Phosphate-Buffered Saline (PBS), pH 7.4

Stock Solutions:

- **Iperoxo** (10 mM): Dissolve 3.24 mg of **Iperoxo** iodide (MW: 324.16 g/mol) in 1 mL of anhydrous DMSO.
- Azide-Reporter (10 mM): Prepare a 10 mM stock solution in anhydrous DMSO.
- CuSO_4 (100 mM): Dissolve 25 mg of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in 1 mL of deionized water.
- THPTA (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water.
- Sodium Ascorbate (1 M): Prepare fresh by dissolving 198 mg of sodium ascorbate in 1 mL of deionized water.

Procedure:

- In a microcentrifuge tube, add 10 μL of 10 mM **Iperoxo** stock solution (100 nmol, 1 equivalent).
- Add 12 μL of 10 mM Azide-Reporter stock solution (120 nmol, 1.2 equivalents).
- Add PBS to bring the total volume to 88 μL .
- Prepare the catalyst premix: In a separate tube, mix 2 μL of 100 mM CuSO_4 with 8 μL of 100 mM THPTA. Let it stand for 5 minutes.
- Add 2 μL of the catalyst premix (CuSO_4 /THPTA) to the reaction tube. Vortex briefly.
- Initiate the reaction by adding 10 μL of freshly prepared 1 M Sodium Ascorbate. The final reaction volume is 100 μL .
- Protect the reaction from light and incubate at room temperature for 30-60 minutes on a rotator.
- Monitor the reaction progress by TLC or LC-MS if required.
- Purify the **Iperoxo**-Reporter conjugate using reverse-phase HPLC.

Protocol 2: Live-Cell Fluorescent Labeling of Muscarinic Receptors

This protocol details the use of a purified **Iperoxo**-Fluorophore conjugate to label and visualize mAChRs in a suitable cell line (e.g., CHO cells stably expressing the human M3 receptor).

Materials:

- CHO-hM3 cells (or other suitable cell line)
- Complete cell culture medium (e.g., F-12K with 10% FBS)
- Purified **Iperoxo**-Fluor 488 conjugate (from Protocol 1)
- Hoechst 33342 stain for nuclei
- Live-cell imaging buffer (e.g., HBSS)

- Glass-bottom imaging dishes
- Fluorescence microscope

Procedure:

- Cell Seeding: Seed CHO-hM3 cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment. Culture overnight.
- Cell Preparation: On the day of the experiment, aspirate the culture medium and gently wash the cells twice with pre-warmed imaging buffer.
- Labeling: Prepare a 100 nM working solution of the **Iperoxo**-Fluor 488 conjugate in imaging buffer. Add this solution to the cells.
- Incubation: Incubate the cells at 37°C for 15-30 minutes.
- Washing: Aspirate the labeling solution and wash the cells three times with pre-warmed imaging buffer to remove unbound probe.
- Counterstaining (Optional): Add Hoechst 33342 (e.g., 1 µg/mL) to the final wash to stain the nuclei. Incubate for 5-10 minutes.
- Imaging: Replace the wash buffer with fresh, pre-warmed imaging buffer. Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the fluorophore (e.g., FITC channel for Fluor 488) and DAPI channel for Hoechst.
- Analysis: Analyze the images to observe the subcellular localization of the fluorescent signal, which should correspond to the location of the muscarinic receptors. For agonist probes like **Iperoxo**, receptor internalization may be observed over time.

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